molecular formula C15H18N2 B12644477 4-((2-Aminophenyl)methyl)-2,6-xylidine CAS No. 92612-70-9

4-((2-Aminophenyl)methyl)-2,6-xylidine

Cat. No.: B12644477
CAS No.: 92612-70-9
M. Wt: 226.32 g/mol
InChI Key: NVEOELIGBYLVKO-UHFFFAOYSA-N
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Description

4-((2-Aminophenyl)methyl)-2,6-xylidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminophenyl group attached to a xylidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)methyl)-2,6-xylidine typically involves the reaction of 2,6-xylidine with 2-aminobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)methyl)-2,6-xylidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-((2-Aminophenyl)methyl)-2,6-xylidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)methyl)-2,6-xylidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,6-Xylidine: A precursor in the synthesis of 4-((2-Aminophenyl)methyl)-2,6-xylidine.

    2-Aminobenzyl Chloride: Another precursor used in the synthesis.

    4-Aminobenzylamine: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92612-70-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]-2,6-dimethylaniline

InChI

InChI=1S/C15H18N2/c1-10-7-12(8-11(2)15(10)17)9-13-5-3-4-6-14(13)16/h3-8H,9,16-17H2,1-2H3

InChI Key

NVEOELIGBYLVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC2=CC=CC=C2N

Origin of Product

United States

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